methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is a synthetic organic compound that belongs to the thiazine class of chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate typically involves the following steps:
Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving appropriate precursors such as thiourea and α-haloketones.
Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorobenzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
Methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl groups enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazine ring plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-(4-chlorobenzyl)-2-[(4-chlorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
- Methyl (2Z)-3-(4-bromobenzyl)-2-[(4-bromobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate
Uniqueness
Methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its stability and reactivity compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C20H16F2N2O3S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 3-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylimino]-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C20H16F2N2O3S/c1-27-19(26)17-10-18(25)24(12-14-4-8-16(22)9-5-14)20(28-17)23-11-13-2-6-15(21)7-3-13/h2-10H,11-12H2,1H3 |
InChI Key |
LNMBXARMYXZWTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C(=NCC2=CC=C(C=C2)F)S1)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.